Cas no 1443348-66-0 (1-methoxy-2-(2-methylpropoxy)-4-prop-2-enylbenzene)

1-methoxy-2-(2-methylpropoxy)-4-prop-2-enylbenzene 化学的及び物理的性質
名前と識別子
-
- 1-methoxy-2-(2-methylpropoxy)-4-prop-2-enylbenzene
-
- MDL: MFCD18426689
- インチ: 1S/C14H20O2/c1-5-6-12-7-8-13(15-4)14(9-12)16-10-11(2)3/h5,7-9,11H,1,6,10H2,2-4H3
- InChIKey: DJTZJPVILBEASH-UHFFFAOYSA-N
- ほほえんだ: C1(OC)=CC=C(CC=C)C=C1OCC(C)C
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 6
1-methoxy-2-(2-methylpropoxy)-4-prop-2-enylbenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB427473-1 g |
3-(3-iso-Butoxy-4-methoxyphenyl)-1-propene; . |
1443348-66-0 | 1 g |
€1,621.80 | 2023-07-18 | ||
abcr | AB427473-1g |
3-(3-iso-Butoxy-4-methoxyphenyl)-1-propene; . |
1443348-66-0 | 1g |
€1621.80 | 2025-02-18 |
1-methoxy-2-(2-methylpropoxy)-4-prop-2-enylbenzene 関連文献
-
Claudia Piliego,Satria Zulkarnaen Bisri,Maria Antonietta Loi Energy Environ. Sci., 2013,6, 3054-3059
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
-
Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
-
Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
-
Thamina Akther,Carl Redshaw,Takehiko Yamato Mater. Chem. Front., 2021,5, 2173-2200
1-methoxy-2-(2-methylpropoxy)-4-prop-2-enylbenzeneに関する追加情報
Professional Introduction to 1-methoxy-2-(2-methylpropoxy)-4-prop-2-enylbenzene (CAS No. 1443348-66-0)
1-methoxy-2-(2-methylpropoxy)-4-prop-2-enylbenzene, with the CAS number 1443348-66-0, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound, featuring a benzene ring substituted with an methoxy group, an isobutoxy group, and an allyl group, exhibits a unique structural configuration that makes it a promising candidate for various chemical and biological applications.
The structural composition of 1-methoxy-2-(2-methylpropoxy)-4-prop-2-enylbenzene includes several key functional groups that contribute to its chemical reactivity and potential biological activity. The presence of the methoxy group at the 1-position and the isobutoxy group at the 2-position introduces polarity and solubility characteristics that are beneficial for various pharmaceutical formulations. Additionally, the allyl group at the 4-position provides a site for further functionalization, enabling the synthesis of more complex derivatives.
In recent years, there has been a growing interest in exploring the pharmacological properties of compounds with similar structural motifs. The benzene ring itself is a common scaffold in many bioactive molecules, and modifications such as those seen in 1-methoxy-2-(2-methylpropoxy)-4-prop-2-enylbenzene can lead to novel compounds with enhanced therapeutic potential. Research has indicated that compounds containing allyl groups often exhibit interesting interactions with biological targets, making them valuable for drug discovery efforts.
The synthesis of 1-methoxy-2-(2-methylpropoxy)-4-prop-2-enylbenzene involves multiple steps, each requiring careful optimization to ensure high yield and purity. The process typically begins with the selective substitution of a benzene derivative using Grignard reagents or other organometallic compounds, followed by the introduction of the allyl group through cross-coupling reactions. The final step often involves protecting group strategies to ensure regioselectivity during subsequent functionalization.
The compound's potential applications extend beyond pharmaceuticals into the realm of materials science and agrochemicals. The unique combination of functional groups makes it a versatile building block for synthesizing more complex molecules. For instance, researchers have explored its use in developing novel polymers and coatings that exhibit enhanced durability and chemical resistance. Additionally, its structural features suggest potential utility in creating bioactive agents for crop protection.
The latest research in this area has highlighted the importance of understanding the electronic properties of such compounds. Computational studies have shown that the presence of double bonds and aromatic rings influences the molecule's reactivity and interaction with biological targets. These insights are crucial for designing derivatives with improved pharmacokinetic profiles and reduced side effects.
In conclusion, 1-methoxy-2-(2-methylpropoxy)-4-prop-2-enylbenzene (CAS No. 1443348-66-0) is a multifaceted compound with significant potential in various scientific fields. Its unique structural features, combined with recent advancements in synthetic chemistry and computational biology, make it a promising candidate for further exploration. As research continues to uncover new applications and functionalities, this compound is likely to play an important role in future developments.
1443348-66-0 (1-methoxy-2-(2-methylpropoxy)-4-prop-2-enylbenzene) 関連製品
- 178265-40-2(Ethyl 6-(cyanomethyl)picolinate)
- 1375472-12-0(2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride)
- 786637-37-4(3-[(2-methoxyethyl)amino]-1λ?-thiolane-1,1-dione)
- 2172204-58-7(2,6-dimethyl-4-4-(1-methylcyclopropyl)phenylpiperidine)
- 2228493-14-7(1-(3-bromoprop-1-en-2-yl)-2-fluoro-4-nitrobenzene)
- 838842-45-8((Z)-N,N-dimethyl-N'-(2-methylbenzenesulfonyl)benzenecarboximidamide)
- 2227725-36-0(2-bromo-6-(2R)-2-hydroxypropylphenol)
- 2138232-78-5(rac-5-[(2R,5S)-5-hydroxy-2-methylpiperidin-1-yl]furan-2-carbaldehyde)
- 1805562-18-8(Methyl 2-aminomethyl-5-cyano-4-(difluoromethyl)phenylacetate)
- 1017603-85-8(methyl 5-bromo-6-oxo-1H-pyrazine-3-carboxylate)
